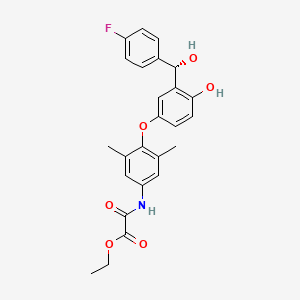
Axitirome, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Axitirome, (S)-, involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired stereochemistry and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Axitirome, (S)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It serves as a model compound for studying thyroid hormone receptor agonists and their interactions with other molecules.
Biology: It is used to investigate the role of thyroid hormones in regulating metabolic processes and gene expression.
Medicine: Axitirome, (S)-, has shown promise in treating hyperlipidemia, obesity, and related metabolic disorders by lowering cholesterol levels and promoting weight loss
Mechanism of Action
Axitirome, (S)-, exerts its effects by binding to thyroid hormone receptor β and activating the reverse cholesterol transport pathway. This leads to the lowering of cholesterol levels and the reduction of liver inflammation. The compound also promotes fat oxidation and increases metabolic rate, contributing to weight loss. The molecular targets and pathways involved include the LDL receptor and various genes regulated by thyroid hormones .
Comparison with Similar Compounds
Axitirome, (S)-, can be compared with other thyroid hormone receptor agonists and LDL receptor stimulants. Similar compounds include:
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Liothyronine: A synthetic form of the thyroid hormone triiodothyronine, used to treat hypothyroidism and certain types of thyroid cancer.
Eprotirome: A thyroid hormone receptor agonist studied for its cholesterol-lowering effects. Axitirome, (S)-, is unique in its selective activation of thyroid hormone receptor β and its potential for targeted drug delivery using anionic nanogels
Properties
CAS No. |
156740-74-8 |
|---|---|
Molecular Formula |
C25H24FNO6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[4-[3-[(S)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m0/s1 |
InChI Key |
FUBBWDWIGBTUPQ-QFIPXVFZSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@H](C3=CC=C(C=C3)F)O)C |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















